2-(2-Chlorophenyl)-6,7-difluoroquinazolin-4(3H)-one
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Overview
Description
2-(2-Chlorophenyl)-6,7-difluoroquinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound also contains a 2-chlorophenyl group and two fluorine atoms at the 6 and 7 positions of the quinazolinone ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-6,7-difluoroquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroaniline, 2,3-difluorobenzoyl chloride, and other reagents.
Formation of Intermediate: The initial step involves the reaction of 2-chloroaniline with 2,3-difluorobenzoyl chloride to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under specific reaction conditions, such as the presence of a base or acid catalyst, to form the quinazolinone core structure.
Final Product:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-6,7-difluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of the chlorine and fluorine atoms.
Oxidation and Reduction: The compound may undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states or reduced forms.
Condensation Reactions: The quinazolinone core can participate in condensation reactions with other compounds, forming new derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid can be used under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may result in the replacement of the chlorine atom with a different substituent, while oxidation may lead to the formation of quinazolinone derivatives with different oxidation states.
Scientific Research Applications
2-(2-Chlorophenyl)-6,7-difluoroquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-6,7-difluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: The compound may influence gene expression, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenol: An aromatic compound with a similar chlorophenyl group but lacking the quinazolinone core.
6,7-Difluoroquinazoline: A compound with a similar quinazolinone core but lacking the chlorophenyl group.
Quinazolin-4(3H)-one: The parent compound of the quinazolinone family, lacking both the chlorophenyl and difluoro substituents.
Uniqueness
2-(2-Chlorophenyl)-6,7-difluoroquinazolin-4(3H)-one is unique due to the combination of the quinazolinone core with the 2-chlorophenyl and difluoro substituents. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C14H7ClF2N2O |
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Molecular Weight |
292.67 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-6,7-difluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H7ClF2N2O/c15-9-4-2-1-3-7(9)13-18-12-6-11(17)10(16)5-8(12)14(20)19-13/h1-6H,(H,18,19,20) |
InChI Key |
QTHLNZKRQSPGSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC(=C(C=C3C(=O)N2)F)F)Cl |
Origin of Product |
United States |
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